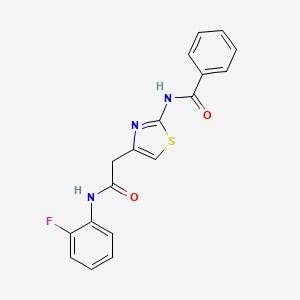![molecular formula C22H27N3O5S2 B2379265 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905695-50-3](/img/structure/B2379265.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzothiazole derivatives, including compounds structurally related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. For instance, Badne et al. (2011) synthesized various derivatives of benzothiazole and screened them for antimicrobial activity, indicating a potential application of similar compounds in treating microbial infections Badne et al., 2011. Additionally, a study by Priya et al. (2006) on benzamide derivatives, including those with sulfonyl and benzothiazole groups, showed significant antibacterial and antifungal activity, suggesting the potential of these compounds in antimicrobial therapies Priya et al., 2006.
Anticancer Activity
Compounds structurally similar to this compound have also been researched for their anticancer properties. Waghmare et al. (2013) synthesized derivatives of benzothiazole and evaluated their in vitro anticancer activity against 60 human cancer cell lines, finding that many compounds exhibited remarkable activity Waghmare et al., 2013. This highlights the potential of benzothiazole derivatives in cancer treatment.
Enzyme Inhibition
Studies have also explored the role of benzothiazole derivatives in enzyme inhibition, which has implications in various therapeutic areas. Ulus et al. (2016) synthesized acridine-acetazolamide conjugates involving benzothiazole derivatives and investigated their efficacy as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes Ulus et al., 2016.
Antimicrobial Evaluation
The antimicrobial properties of benzothiazole derivatives continue to be a significant area of research. For example, Chawla (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity against a range of microbial species, showcasing the broad potential of these compounds in treating various infections Chawla, 2016.
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-15-5-6-16(2)20-19(15)23-22(31-20)24-21(26)17-7-9-18(10-8-17)32(27,28)25(11-13-29-3)12-14-30-4/h5-10H,11-14H2,1-4H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWSCXHYDYVKOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

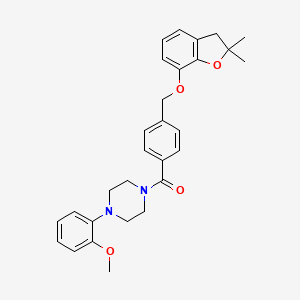
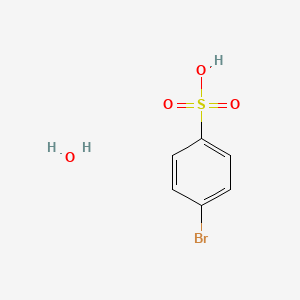
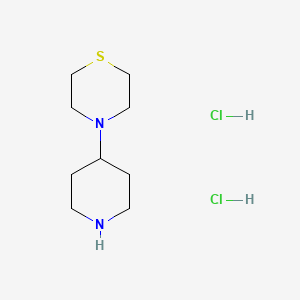
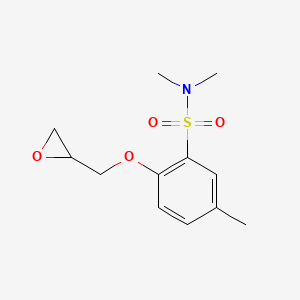
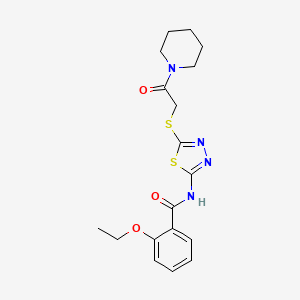
![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)
![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)
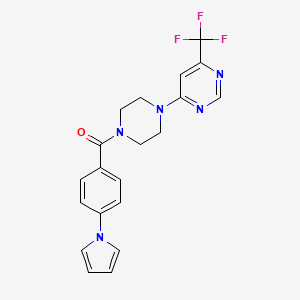
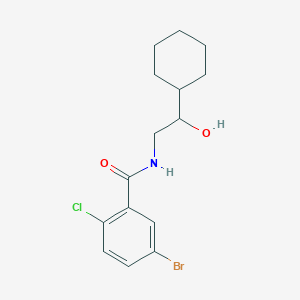
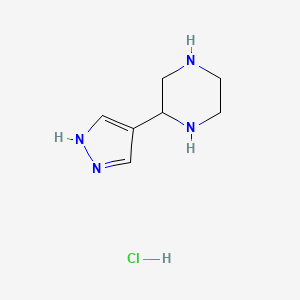
amine](/img/structure/B2379204.png)
